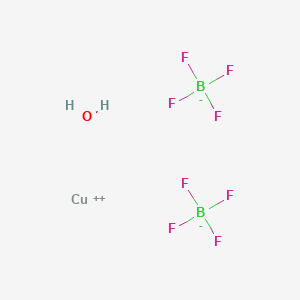

Copper(II) tetrafluoroborate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

copper;ditetrafluoroborate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu.H2O/c2*2-1(3,4)5;;/h;;;1H2/q2*-1;+2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLPBVRGTDBGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Copper(II) Tetrafluoroborate Hydrate

This technical guide provides a comprehensive overview of the synthesis and characterization of Copper(II) tetrafluoroborate (B81430) hydrate (B1144303), a compound of significant interest in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data analysis, and visualizations to facilitate a thorough understanding of this compound.

Synthesis of Copper(II) Tetrafluoroborate Hydrate

This compound, often encountered as the hexahydrate (--INVALID-LINK--₂), is typically synthesized by the reaction of a copper(II) source with tetrafluoroboric acid.[1] Common starting materials include basic copper(II) carbonate (Cu₂(OH)₂CO₃), copper(II) oxide (CuO), or copper(II) hydroxide (B78521) (Cu(OH)₂).[1] The choice of precursor influences the reaction conditions and purification strategy. The following protocol details the synthesis from basic copper(II) carbonate, a method favored for its readily available starting material and straightforward procedure.

Experimental Protocol: Synthesis from Basic Copper(II) Carbonate

Materials:

-

Basic copper(II) carbonate (Cu₂(OH)₂CO₃)

-

Tetrafluoroboric acid (HBF₄, 48-50% aqueous solution)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallizing dish

-

Desiccator

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of basic copper(II) carbonate to a beaker containing a stirred aqueous solution of tetrafluoroboric acid. The addition should be done portion-wise to control the effervescence (release of CO₂) that occurs.

-

The reaction mixture will turn into a clear blue solution, indicating the formation of the copper(II) tetrafluoroborate salt.

-

Gently heat the solution on a heating plate with continuous stirring to ensure the complete reaction of the copper carbonate and to obtain a concentrated solution.

-

Filter the hot solution to remove any unreacted starting material or solid impurities.

-

Transfer the clear blue filtrate to a crystallizing dish and allow it to cool slowly to room temperature.

-

For enhanced crystallization, the dish can be partially covered and left in a quiet, undisturbed location for several hours to days. Blue crystals of this compound will form.

-

Once a satisfactory amount of crystals has formed, carefully decant the mother liquor.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to obtain the final product.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural properties. The following sections detail the experimental protocols for various analytical techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this analysis confirms the coordination geometry around the copper ion and the crystal packing. The compound crystallizes as the hexahydrate, with the formula --INVALID-LINK--₂.[2]

Experimental Protocol:

-

A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential solvent loss.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The collected data are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

Table 1: Crystallographic Data for Copper(II) Tetrafluoroborate Hexahydrate [2]

| Parameter | Value |

| Chemical Formula | --INVALID-LINK--₂ |

| Formula Weight | 345.25 g/mol [3] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.589(2) |

| b (Å) | 9.876(3) |

| c (Å) | 14.567(4) |

| α (°) | 90 |

| β (°) | 90.08(3) |

| γ (°) | 90 |

| Volume (ų) | 1092.1(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.100 |

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the spectrum will show characteristic bands for the coordinated water molecules and the tetrafluoroborate anion.

Experimental Protocol:

-

A small amount of the crystalline sample is ground with dry potassium bromide (KBr) in an agate mortar to form a fine powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The FT-IR spectrum is recorded over a suitable wavenumber range (typically 4000-400 cm⁻¹).

-

The background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Table 2: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations of coordinated water molecules |

| ~1630 | H-O-H bending vibrations of coordinated water molecules |

| ~1100-1000 (strong, broad) | B-F stretching vibrations of the tetrafluoroborate anion[4] |

| ~520 | B-F bending vibrations of the tetrafluoroborate anion[5] |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aqueous solutions of this compound, the spectrum is characteristic of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺.

Experimental Protocol:

-

A dilute aqueous solution of this compound of known concentration is prepared.

-

The UV-Vis spectrum of the solution is recorded using a spectrophotometer, typically over a wavelength range of 200-1100 nm.

-

A cuvette containing distilled water is used as a reference.

-

The wavelength of maximum absorbance (λmax) is determined.

Table 3: UV-Vis Spectral Data for Aqueous this compound

| Wavelength of Maximum Absorbance (λmax) | Electronic Transition |

| ~800 nm | d-d transition of the [Cu(H₂O)₆]²⁺ ion[6][7] |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It is particularly useful for studying the vibrational modes of the tetrafluoroborate anion.

Experimental Protocol:

-

A single crystal of the compound is placed on a microscope slide.

-

The sample is illuminated with a monochromatic laser beam.

-

The scattered light is collected and analyzed by a Raman spectrometer.

-

The Raman spectrum is recorded, showing the vibrational modes of the [Cu(H₂O)₆]²⁺ cation and the BF₄⁻ anions.[3]

Table 4: Raman Spectral Data for this compound [8]

| Wavenumber (cm⁻¹) | Assignment |

| 1050-1100 | ν(B-F) stretching modes of BF₄⁻ |

| ~770 | ν(B-F) symmetric stretching mode of BF₄⁻ |

| ~530 | δ(F-B-F) bending modes of BF₄⁻ |

| ~390 | ν(Cu-O) stretching modes of [Cu(H₂O)₆]²⁺ |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the compound. For hydrated salts like Copper(II) tetrafluoroborate hexahydrate, these techniques can reveal the loss of water molecules upon heating.

Experimental Protocol:

-

A small, accurately weighed sample of the compound is placed in an alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA/DSC instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Table 5: Thermal Analysis Data for Copper(II) Tetrafluoroborate Hexahydrate

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| ~63 - 150 | ~10.4 | Loss of two water molecules (transformation to tetrahydrate)[2] |

| > 150 | Gradual | Further decomposition |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper(II) Tetrafluoroborate Hexahydrate: Preparation, Structure and Raman Spectrum - ProQuest [proquest.com]

- 3. Copper(II) tetrafluoroborate hexahydrate | 72259-10-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Copper(II) Tetrafluoroborate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Copper(II) tetrafluoroborate (B81430) hydrate (B1144303). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic and catalytic applications.

Core Physical and Chemical Properties

Copper(II) tetrafluoroborate hydrate is an inorganic compound that typically exists as a hexahydrate with the chemical formula --INVALID-LINK--₂. It can also be found in other hydrated forms, denoted as Cu(BF₄)₂·xH₂O. The hexahydrate is a blue crystalline solid.[1][2][3] It is known to be soluble in water.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound. It is important to note that specific values for melting point, boiling point, and density are not consistently reported in available literature and safety data sheets, often being listed as "not available."[5] This may be due to the compound's tendency to decompose upon heating.

| Property | Value | Source(s) |

| Molecular Formula | Cu(BF₄)₂·6H₂O (for the hexahydrate) | [6][7] |

| Molecular Weight | 345.25 g/mol (for the hexahydrate) | [6][7] |

| Appearance | Blue crystalline solid | [1][2] |

| Melting Point | Data not available | [5] |

| Boiling Point | Data not available (likely decomposes) | [5] |

| Density | Data not available | [5] |

| Solubility | Soluble in water | [2][3][4] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not widely published. However, standard methodologies for inorganic hydrated salts can be applied.

Determination of Melting Point

The melting point of a hydrated salt like this compound can be determined using a standard melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned into a liquid are recorded. This range represents the melting point.

-

Decomposition: It is crucial to observe for any color change or gas evolution, which would indicate decomposition rather than true melting. For many hydrated salts, heating leads to the loss of water of hydration, which can be observed as changes in the sample's appearance.

Determination of Density

The density of the crystalline solid can be determined by the liquid displacement method, using a liquid in which the salt is insoluble.

Methodology:

-

Mass Measurement: A known mass of this compound crystals is accurately weighed using an analytical balance.

-

Volume Measurement by Displacement:

-

A graduated cylinder is filled with a known volume of a non-reactive, non-solvent liquid (e.g., a saturated solution of copper(II) tetrafluoroborate or a non-polar solvent in which it is insoluble).

-

The weighed solid is carefully added to the graduated cylinder, ensuring no splashing.

-

The new volume of the liquid is recorded. The difference between the initial and final volumes represents the volume of the displaced liquid, which is equal to the volume of the solid.

-

-

Density Calculation: The density is calculated by dividing the mass of the solid by its volume.

Chemical Properties and Reactivity

Copper(II) tetrafluoroborate is a versatile Lewis acid catalyst used in a variety of organic reactions.[3] It is also utilized in electroplating processes.[3]

Thermal Decomposition

Upon heating, this compound is expected to undergo thermal decomposition. The water of hydration is lost at elevated temperatures.[2] Further heating would likely lead to the decomposition of the anhydrous salt, potentially yielding copper oxides and boron and fluorine-containing compounds.[5]

Catalytic Activity

This compound is an effective catalyst for various organic transformations, including Diels-Alder reactions, Michael additions, and acetylation reactions.[8][9][10] Its catalytic activity stems from the Lewis acidic nature of the copper(II) ion, which can coordinate to reactants and activate them towards nucleophilic attack.

Visualizations: Logical and Experimental Workflows

As no specific signaling pathways involving this compound are documented, the following diagrams illustrate logical workflows related to its synthesis and catalytic applications.

Caption: Synthesis of this compound.

Caption: Catalytic Cycle in Diels-Alder Reaction.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. COPPER(II) TETRAFLUOROBORATE HEXAHYDRATE | 72259-10-0 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Copper(2+) tetrafluoroborate--water (1/2/6) | B2CuF8H12O6 | CID 15774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Copper(II) Tetrafluoroborate-Catalyzed Formation of Aldehyde-1,1-diacetates [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines [organic-chemistry.org]

Unveiling the Crystal Architecture of Copper(II) Tetrafluoroborate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of copper(II) tetrafluoroborate (B81430) hydrate (B1144303), with a focus on the hexahydrated form, --INVALID-LINK--₂. The information presented is collated from crystallographic studies and is intended to serve as a valuable resource for researchers in fields ranging from materials science to drug development, where a precise understanding of molecular architecture is paramount.

Crystal Structure Overview

The crystal structure of copper(II) tetrafluoroborate hexahydrate consists of hexaaquacopper(II), [Cu(H₂O)₆]²⁺, cations and tetrafluoroborate, BF₄⁻, anions. The copper(II) ion is octahedrally coordinated by six water molecules. These cationic complexes and the tetrafluoroborate anions are arranged in a well-defined crystalline lattice.

Data Presentation

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of copper(II) tetrafluoroborate hexahydrate.

Table 1: Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

| Chemical Formula | --INVALID-LINK--₂ |

| Formula Weight | 345.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Temperature (K) | 90, 150, 270 |

| Radiation type | Mo Kα |

Note: Detailed atomic coordinates, bond lengths, and angles are typically found within the full crystallographic information file (CIF) which was not publicly accessible at the time of this compilation.

Table 2: Unit Cell Dimensions at Various Temperatures. [1]

| Temperature (K) | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| 90 | 14.883(3) | 9.774(2) | 7.4240(15) | 103.15(3) | 1051.7(4) |

| 150 | 14.928(3) | 9.799(2) | 7.4420(15) | 103.21(3) | 1059.7(4) |

| 270 | 15.034(3) | 9.856(2) | 7.4850(15) | 103.34(3) | 1079.2(4) |

Experimental Protocols

The determination of the crystal structure of copper(II) tetrafluoroborate hydrate involves two primary stages: the synthesis of high-quality single crystals and their analysis by single-crystal X-ray diffraction.

Synthesis of Cu(H₂O)₆₂ Single Crystals

High-quality single crystals of copper(II) tetrafluoroborate hexahydrate can be prepared through the reaction of a copper(II) salt with tetrafluoroboric acid.

Materials:

-

Copper(II) carbonate (CuCO₃) or Copper(II) hydroxide (B78521) (Cu(OH)₂)

-

48% Tetrafluoroboric acid (HBF₄)

-

Deionized water

Procedure:

-

In a fume hood, slowly add a stoichiometric amount of copper(II) carbonate or copper(II) hydroxide to a stirred solution of 48% tetrafluoroboric acid.

-

Continue stirring until the copper salt is completely dissolved and effervescence (if using carbonate) has ceased.

-

Gently heat the solution to ensure complete reaction and to obtain a clear, saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

Blue, prismatic single crystals will form over a period of several hours to days.

-

The crystals should be isolated by filtration and washed with a small amount of cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for the structural analysis of a single crystal of --INVALID-LINK--₂.

Equipment:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Cryostat for low-temperature data collection

-

X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

-

Detector (e.g., CCD or CMOS detector)

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., 90 K, 150 K, or 270 K) using a cryostat. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on the detector. A full sphere of data is typically collected.

-

Data Reduction: The raw diffraction data are processed to correct for various factors, including background scattering, Lorentz and polarization effects, and absorption. The integrated intensities of the reflections are determined.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the crystal structure analysis of this compound.

References

Navigating the Solubility of Copper(II) Tetrafluoroborate Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) tetrafluoroborate (B81430) hydrate (B1144303) (Cu(BF₄)₂·xH₂O) is a versatile Lewis acid catalyst and reagent utilized in a variety of organic transformations, including Diels-Alder reactions and cyclopropanations. Its efficacy in these reactions is often contingent on its solubility in the chosen organic solvent. This technical guide provides a comprehensive overview of the known solubility characteristics of Copper(II) tetrafluoroborate hydrate in common organic solvents, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts in Solubility

The dissolution of a salt like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The solubility is influenced by factors such as the polarity of the solvent, its ability to form hydrogen bonds, and the lattice energy of the salt. This compound is an ionic compound and is generally expected to be more soluble in polar solvents that can effectively solvate the Cu²⁺ and BF₄⁻ ions.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Qualitative Solubility | Reference |

| Water | High | Soluble | [1][2][3][4][5] |

| Acetonitrile | High | Implied Soluble | [6][7] |

| Other Polar Solvents | High | Generally Soluble | [2][8] |

| Toluene | Low | Likely Poorly Soluble | [6] |

| Dichloromethane (DCM) | Medium | Likely Soluble | [6] |

| Ether Solvents | Low | Likely Insoluble | [6] |

Note: The solubility in organic solvents other than water is largely inferred from the behavior of similar compounds and general chemical principles. Experimental verification is recommended.

A quantum chemical study has shown that Copper(II) tetrafluoroborate can form stable solvato-complexes with acetonitrile, which strongly implies its solubility in this solvent to some extent[7]. Furthermore, the related copper(I) complex, tetrakis(acetonitrile)copper(I) tetrafluoroborate, is known to be soluble in toluene, DCM, and acetonitrile, while being insoluble in ether solvents, offering a potential parallel for the solubility of the copper(II) analogue[6].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, acetonitrile)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Syringe filters (0.2 µm or 0.45 µm)

-

Volumetric flasks

-

Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer)

Procedure:

-

Sample Preparation:

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant[9].

-

-

Sample Withdrawal and Filtration:

-

Once equilibrated, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Record the mass or volume of the filtered saturated solution.

-

-

Concentration Determination:

-

The concentration of the copper in the filtered saturated solution can be determined by a suitable analytical technique.

-

Gravimetric Analysis: Evaporate the solvent from the filtered solution and weigh the remaining solid.

-

Spectroscopic Analysis: Dilute the filtered solution to a known volume and measure the absorbance at a specific wavelength using a UV-Vis spectrophotometer. A calibration curve will be required.

-

Atomic Absorption Spectroscopy (AAS): This technique is highly sensitive for determining the concentration of metal ions. The filtered solution would be appropriately diluted and analyzed.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the concentration of the solute in the saturated solution.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is sparse, qualitative evidence suggests its solubility in polar organic solvents. For drug development and process chemistry where precise solubility data is essential, the provided generalized experimental protocol can be employed to determine these values accurately. Understanding the solubility of this important catalyst is a critical step in optimizing reaction conditions and achieving desired synthetic outcomes.

References

- 1. Copper(II) tetrafluoroborate hexahydrate [chembk.com]

- 2. CAS 314040-98-7: this compound [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. Copper(II) tetrafluoroborate hexahydrate manufacturers and suppliers in india [chemicalbook.com]

- 6. chemdotes.discourse.group [chemdotes.discourse.group]

- 7. Complexation of Cu(BF4)2 with 3-hydroxyflavone in acetonitrile: quantum chemical calculation | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Copper(II) Tetrafluoroborate Hydrate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preparation, properties, and handling of Copper(II) tetrafluoroborate (B81430) hydrate (B1144303) solutions. Copper(II) tetrafluoroborate is a versatile reagent with applications in organic synthesis, materials science, and electroplating. This document outlines detailed experimental protocols, quantitative data, and safety information to ensure its effective and safe use in a laboratory setting.

Chemical Properties and Stoichiometry

Copper(II) tetrafluoroborate typically exists as the hexahydrate, --INVALID-LINK--₂, which is a blue, hygroscopic crystalline solid. It is highly soluble in water, forming a characteristic dark-blue or blue-green solution. The preparation of this compound generally involves the reaction of a basic copper(II) salt with tetrafluoroboric acid (HBF₄).

The most common synthetic routes employ basic copper(II) carbonate, copper(II) oxide, or copper(II) hydroxide (B78521) as the copper source. The reaction with basic copper(II) carbonate is often preferred due to its ready availability and the straightforward nature of the reaction, which proceeds with the evolution of carbon dioxide gas.

Reaction with Basic Copper(II) Carbonate: (CuOH)₂CO₃(s) + 4HBF₄(aq) + 9H₂O(l) → 2--INVALID-LINK--₂(aq) + CO₂(g)

Experimental Protocols

This section details the laboratory-scale preparation of Copper(II) tetrafluoroborate hexahydrate solution from basic copper(II) carbonate and a commercially available 48% aqueous solution of tetrafluoroboric acid.

Materials and Equipment

| Material/Equipment | Description |

| Basic Copper(II) Carbonate ((CuOH)₂CO₃) | Reagent grade, fine powder |

| Tetrafluoroboric Acid (HBF₄) | 48% (w/w) aqueous solution |

| Deionized Water | High-purity |

| Beaker | 250 mL |

| Magnetic Stirrer and Stir Bar | |

| Graduated Cylinder | 25 mL |

| Analytical Balance | |

| Filtration Apparatus | Buchner funnel, filter paper, vacuum flask |

| Rotary Evaporator (optional) | For crystallization |

| pH Meter or pH indicator strips |

Synthesis of Copper(II) Tetrafluoroborate Hexahydrate Solution

Procedure:

-

Weighing the Reactant: Accurately weigh 5.00 g of basic copper(II) carbonate ((CuOH)₂CO₃) and place it into a 250 mL beaker.

-

Preparing the Acid Solution: Measure 12 mL of a 48% aqueous solution of tetrafluoroboric acid (HBF₄) using a graduated cylinder.

-

Reaction: Place the beaker containing the basic copper carbonate on a magnetic stirrer in a well-ventilated fume hood. Slowly and carefully add the tetrafluoroboric acid solution to the beaker in small portions while stirring continuously. The addition should be slow to control the effervescence of carbon dioxide gas.

-

Completion of Reaction: Continue stirring the solution at room temperature for approximately 1-2 hours after the addition of the acid is complete to ensure the reaction goes to completion. The cessation of gas evolution and the formation of a clear, dark-blue solution indicate the end of the reaction.

-

Filtration: Filter the resulting solution through a Buchner funnel with filter paper to remove any unreacted starting material or solid impurities.

-

Final Solution: The filtrate is the Copper(II) tetrafluoroborate hydrate solution. For many applications, this solution can be used directly. If the solid crystalline product is desired, the solution can be concentrated using a rotary evaporator followed by cooling to induce crystallization.

Stoichiometric Calculations:

| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles |

| (CuOH)₂CO₃ | 221.12 | 5.00 g | 0.0226 |

| HBF₄ (48% aq. solution) | 87.81 | 12 mL (approx. 16.8 g) | ~0.092 (in excess) |

Note: The density of 48% HBF₄ is approximately 1.4 g/mL.

Stability and Storage of Solutions

Aqueous solutions of tetrafluoroborate salts are susceptible to hydrolysis, which can affect the stability and properties of the solution over time. The tetrafluoroborate anion (BF₄⁻) can slowly react with water to form hydrofluoric acid (HF) and boric acid.

Hydrolysis Reaction: BF₄⁻(aq) + 2H₂O(l) ⇌ [BF₃OH]⁻(aq) + HF(aq) + H₂O(l) ⇌ [BF₂(OH)₂]⁻(aq) + 2HF(aq) ⇌ [BF(OH)₃]⁻(aq) + 3HF(aq) ⇌ B(OH)₃(aq) + 4HF(aq)

The rate of this hydrolysis is significantly influenced by temperature, with higher temperatures accelerating the decomposition.[1] The presence of acid can also impact the equilibrium.

Storage Recommendations:

| Parameter | Recommendation |

| Temperature | Store at or below room temperature. Avoid elevated temperatures. |

| Container | Use tightly sealed, corrosion-resistant containers (e.g., polyethylene (B3416737) or PTFE). |

| pH | Maintain a slightly acidic pH to suppress hydrolysis. The solution as prepared will be acidic. |

| Light | Store in a dark place to prevent any photochemical reactions. |

Due to the potential for hydrolysis and the formation of HF, it is recommended to prepare fresh solutions for critical applications or to periodically analyze the composition of stored solutions.

Quality Control and Analysis

To ensure the quality and concentration of the prepared Copper(II) tetrafluoroborate solution, several analytical methods can be employed.

| Parameter | Analytical Method |

| Copper(II) Concentration | Titration: Complexometric titration with a standardized EDTA solution. |

| Spectrophotometry: UV-Vis spectrophotometry to measure the absorbance of the blue [Cu(H₂O)₆]²⁺ complex. | |

| Tetrafluoroborate Concentration | Ion Chromatography: To separate and quantify the BF₄⁻ anion. |

| Purity (of solid) | Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of the hexahydrate. |

Safety and Handling

Copper(II) tetrafluoroborate and its solutions are corrosive and toxic. Tetrafluoroboric acid is highly corrosive. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Avoid inhalation of mists or vapors. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleaning.

-

Waste Disposal: Dispose of waste according to local, state, and federal regulations.

Visualizations

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the preparation of this compound.

References

safe handling and storage procedures for Copper(II) tetrafluoroborate hydrate

An In-depth Technical Guide to the Safe Handling and Storage of Copper(II) Tetrafluoroborate (B81430) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety procedures for the handling and storage of Copper(II) tetrafluoroborate hydrate, a compound utilized in various chemical syntheses. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards are associated with its corrosive nature and toxicity.[1][2][3] It is classified as a substance that can cause severe skin burns and eye damage.[1] Furthermore, it is harmful if swallowed, in contact with skin, or inhaled.[1][2] There is also evidence to suggest it may damage fertility or the unborn child.[1] The compound is also corrosive to metals.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |

| Reproductive Toxicity | 1B | H360FD: May damage fertility. May damage the unborn child.[1] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[1] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[1] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Safety glasses with side-shields or goggles. A face shield is also recommended.[5] | Conforming to EN166 (EU) or NIOSH (US).[5] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical protective suit.[5] | Inspect gloves prior to use.[5] |

| Respiratory | For nuisance exposures or if dust is generated, a particle respirator is recommended. | Type P95 (US) or P1 (EU EN 143).[5] |

Safe Handling and Storage Procedures

Proper handling and storage are paramount to prevent accidents and maintain the chemical's integrity.

Handling

-

Avoid all personal contact, including inhalation of dust or aerosols.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Wash hands thoroughly after handling.[1]

-

Use non-sparking tools to prevent ignition sources.[6]

Storage

-

Keep containers tightly closed and in their original packaging.[1][6]

-

Store away from incompatible materials, such as oxidizing agents, and foodstuffs.[1][4]

-

Protect containers from physical damage.[1]

Table 3: Storage Conditions

| Parameter | Recommendation |

| Temperature | Room temperature.[6] Some suppliers recommend 2-8°C.[7] |

| Atmosphere | Inert atmosphere.[7][8] |

| Incompatible Materials | Oxidizing agents.[4] |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9] |

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

Experimental Protocols

The following are example protocols for common laboratory procedures involving this compound.

Protocol for Weighing and Preparing a Solution

-

Preparation:

-

Don the appropriate PPE as outlined in Table 2.

-

Ensure the chemical fume hood is operational.

-

-

Weighing:

-

Tare a clean, dry beaker on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the beaker using a clean spatula. Avoid creating dust.

-

-

Dissolution:

-

Slowly add the desired solvent to the beaker while stirring gently with a magnetic stir bar.

-

Ensure the container is kept covered as much as possible during dissolution.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

-

Clean the beaker and stir bar thoroughly.

-

Protocol for a Small-Scale Chemical Reaction

-

Setup:

-

Assemble the reaction apparatus within a chemical fume hood.

-

Ensure all glassware is clean and dry.

-

-

Reagent Addition:

-

If adding the solid directly to the reaction vessel, do so carefully to avoid dust generation.

-

If adding as a solution, transfer the prepared solution via a pipette or dropping funnel.

-

-

Reaction Monitoring:

-

Monitor the reaction from outside the fume hood sash.

-

-

Workup and Cleanup:

-

Quench the reaction carefully as per the specific experimental procedure.

-

Dispose of all waste in appropriately labeled hazardous waste containers.

-

Decontaminate all glassware and equipment.

-

Visualizations

Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Chemical Incompatibility Chart

Caption: A chart illustrating materials incompatible with this compound.

Disposal Considerations

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains or sewer systems.[4][6]

-

Contaminated packaging should be treated as hazardous waste.

This technical guide is intended to provide comprehensive safety information. It is not a substitute for a thorough understanding of the specific hazards of the chemicals and procedures involved in your work. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

- 1. chembk.com [chembk.com]

- 2. 四氟硼酸铜 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 四氟硼酸铜 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 6. Copper(II) tetrafluoroborate hydrate CAS#: 207121-39-9 [m.chemicalbook.com]

- 7. angenechemical.com [angenechemical.com]

- 8. COPPER(II) TETRAFLUOROBORATE HEXAHYDRATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Copper(II) Tetrafluoroborate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal behavior of Copper(II) tetrafluoroborate (B81430) hydrate (B1144303), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific experimental data for this compound in published literature, this guide integrates established principles of thermal analysis, data from analogous compounds, and theoretical calculations to present a predictive model of its thermal stability and decomposition pathway.

Introduction

Copper(II) tetrafluoroborate, typically available as a hexahydrate (Cu(BF₄)₂·6H₂O), is a blue crystalline solid soluble in water.[1][2] Its utility in organic synthesis and other applications necessitates a thorough understanding of its thermal properties to ensure safe handling, storage, and application in thermally sensitive processes.[3] This guide outlines the anticipated stages of decomposition, the nature of the evolved gaseous byproducts, and provides detailed, adaptable experimental protocols for researchers seeking to perform their own thermal analysis.

Predicted Thermal Decomposition Pathway

The thermal decomposition of Copper(II) tetrafluoroborate hexahydrate is expected to occur in a multi-step process, initiated by dehydration, followed by the decomposition of the anhydrous salt. The tetrafluoroborate anion itself is known to be thermally unstable, decomposing to release gaseous fluoride (B91410) compounds.

Dehydration

Similar to other hydrated metal salts, the initial mass loss upon heating is attributed to the sequential removal of the six water molecules of hydration. This process is endothermic and may occur in one or multiple overlapping steps, depending on the bonding environment of the individual water molecules. It is common for hydrated copper salts to exhibit multi-step dehydration.

Decomposition of the Anhydrous Salt

Following complete dehydration, the anhydrous Copper(II) tetrafluoroborate will undergo decomposition at higher temperatures. This is a more complex process likely involving the breakdown of the tetrafluoroborate anion (BF₄⁻). The decomposition is expected to yield solid copper(II) fluoride (CuF₂) and gaseous boron trifluoride (BF₃). Further heating could lead to the decomposition of copper(II) fluoride.

Quantitative Analysis (Predictive)

The following table summarizes the predicted quantitative data for the thermal decomposition of Copper(II) tetrafluoroborate hexahydrate based on theoretical calculations and analogy with similar compounds. Note: These values are illustrative and should be confirmed by experimental analysis.

| Decomposition Stage | Temperature Range (°C) | Predicted Mass Loss (%) | Evolved Species |

| Dehydration (Step 1) | 50 - 150 | ~31.3% | H₂O |

| Decomposition of Anhydrous Salt | 150 - 400 | ~39.2% | BF₃ |

Theoretical calculations are based on the molecular weight of Cu(BF₄)₂·6H₂O (345.25 g/mol ).[4]

Experimental Protocols

To experimentally determine the thermal stability and decomposition pathway of Copper(II) tetrafluoroborate hydrate, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of the sample as a function of temperature, identifying the temperature ranges of decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min

-

Temperature Range: Ambient to 600 °C

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events, determining whether they are endothermic or exothermic.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan. If the decomposition is expected to be energetic, use a pinhole lid to allow for the controlled release of evolved gases.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min

-

Temperature Range: Ambient to 400 °C

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will correspond to events such as dehydration and decomposition, while exothermic peaks may indicate phase transitions or oxidative processes (if oxygen is present).

Evolved Gas Analysis (EGA) by Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous species evolved during decomposition.

Methodology:

-

Instrument Setup: Couple the outlet of the TGA furnace to a mass spectrometer via a heated transfer line.

-

Experimental Conditions: Use the same TGA conditions as described in section 4.1.

-

Mass Spectrometer Settings: Set the mass spectrometer to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 18 for H₂O, and m/z 67, 68 for BF₃ fragments).

-

Data Analysis: Correlate the ion current for specific m/z values with the mass loss steps observed in the TGA data to identify the evolved gases at each stage of decomposition.

Mandatory Visualizations

The following diagrams illustrate the proposed decomposition pathway and a typical experimental workflow for the thermal analysis of this compound.

Caption: Predicted decomposition pathway of Copper(II) tetrafluoroborate hexahydrate.

Caption: Workflow for the comprehensive thermal analysis of materials.

Conclusion

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of this compound. The proposed decomposition pathway, initiated by dehydration and followed by the breakdown of the anhydrous salt to yield copper(II) fluoride and boron trifluoride, is based on established chemical principles and analogies with similar compounds. For definitive quantitative data and a precise decomposition profile, it is imperative that the detailed experimental protocols outlined herein are performed. The combination of TGA, DSC, and TGA-MS will provide a comprehensive understanding of the thermal behavior of this compound, ensuring its safe and effective use in research and development.

References

A Technical Guide to the Hygroscopic Nature of Copper(II) Tetrafluoroborate Hydrate

Executive Summary: Copper(II) tetrafluoroborate (B81430) hydrate (B1144303) (Cu(BF₄)₂·xH₂O) is a versatile reagent widely used as a Lewis acid catalyst and in electrochemical applications. Its physical state as a hydrate inherently makes it susceptible to interaction with atmospheric moisture. This hygroscopic nature is a critical parameter that influences its stability, reactivity, handling, and storage. Uncontrolled absorption of water can lead to physical changes such as clumping, inaccuracies in weighing, and more significantly, chemical degradation through hydrolysis of the tetrafluoroborate anion. This can ultimately compromise its catalytic efficacy and the reproducibility of experimental results. This guide provides an in-depth analysis of the hygroscopic properties of Copper(II) tetrafluoroborate hydrate, outlines standardized experimental protocols for its assessment, and offers best practices for its handling and storage to ensure its integrity and performance in research and development settings.

Introduction to this compound

Copper(II) tetrafluoroborate is an inorganic compound typically encountered in its hydrated form, with the general formula Cu(H₂O)ₓ(BF₄)₂. The most common form is the hexahydrate (x=6), a blue crystalline solid that is soluble in water.[1][2] This compound is highly valued in the scientific community for its diverse applications:

-

Organic Synthesis: It serves as an effective Lewis acid catalyst in a variety of organic transformations, including Diels-Alder reactions and acetylations.[2][3]

-

Electrochemistry: It is used in copper electroplating processes and as an electrolyte component in the development of batteries and other electrochemical devices.[2][3]

The water molecules in its structure are not merely incidental; they are aquo ligands coordinated to the copper(II) ion.[2] However, the salt's affinity for water extends beyond its coordinated molecules, leading to its notable hygroscopic behavior.[1]

Understanding Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, either through absorption (uptake into the bulk of the material) or adsorption (adhesion to the surface).[4] This phenomenon can cause significant physical and chemical changes in a material.[4]

Key Implications of Hygroscopicity:

-

Physical Stability: Hygroscopic powders may become damp and cakey, which impacts their flowability and makes accurate weighing difficult.[5]

-

Chemical Stability: The absorbed water can act as a reagent, leading to hydrolysis or degradation of the active compound. This is particularly relevant for salts with sensitive anions like tetrafluoroborate.[4][6]

-

Performance: In applications like catalysis, the presence of excess water can deactivate the catalyst or alter the reaction pathway, leading to reduced yields and the formation of undesirable byproducts.[7]

The Hygroscopic Nature of this compound

This compound is classified as a hygroscopic material, necessitating careful handling to avoid exposure to moist air.[1] The primary concern associated with its water absorption is the potential for hydrolysis of the tetrafluoroborate (BF₄⁻) anion. While generally considered a weakly coordinating and relatively stable anion, tetrafluoroborate is known to be susceptible to hydrolysis, particularly in aqueous solutions and with increasing temperature.[6][8][9] This decomposition can yield highly corrosive hydrofluoric acid (HF).[10] For researchers, this means that a sample left exposed to ambient humidity can undergo a change in its chemical identity, not just its physical state.

Quantitative Assessment of Hygroscopicity

While specific water sorption isotherm data for this compound is not widely published, its hygroscopic nature can be classified using standardized methods, such as the one described by the European Pharmacopoeia (Ph. Eur.). This method categorizes materials based on their percentage weight gain after being stored at 25°C and 80% relative humidity (RH) for 24 hours.[11][12][13]

Table 1: European Pharmacopoeia Classification of Hygroscopicity [11][12]

| Classification | Weight Gain (% w/w) at 25°C / 80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Experimental Protocols for Hygroscopicity Assessment

To quantify the hygroscopic nature of a substance like this compound, several well-established protocols can be employed.

Static Gravimetric Sorption (Desiccator Method)

This method provides a straightforward way to assess hygroscopicity by exposing a sample to a constant humidity environment.

Methodology:

-

Environment Preparation: Prepare a sealed desiccator containing a saturated solution of a specific salt (e.g., ammonium (B1175870) chloride for ~80% RH) to maintain a constant relative humidity.[4][12] Place a calibrated thermo-hygrometer inside to monitor conditions.

-

Sample Preparation: Accurately weigh a clean, dry sample container (e.g., a petri dish). Add 100-500 mg of the test substance and record the initial mass.[4]

-

Exposure: Place the open sample container within the prepared desiccator.

-

Equilibration: Store the desiccator at a constant temperature (e.g., 25°C) for a fixed period, typically 24 hours.[4]

-

Final Measurement: Remove the sample and immediately weigh it to determine the final mass.

-

Calculation: Calculate the percentage weight gain to classify the material according to a standard scale, such as that in Table 1.

Dynamic Vapor Sorption (DVS)

DVS is a high-resolution instrumental technique that measures the mass change of a sample as it is subjected to a programmed sequence of relative humidity steps at a constant temperature.[14][15] This provides a detailed sorption-desorption isotherm.

Methodology:

-

Sample Preparation: Place a small amount of the sample (typically 5-20 mg) onto the DVS instrument's microbalance.[5][16]

-

Drying: The sample is first dried under a stream of dry nitrogen or air (0% RH) at the analysis temperature (e.g., 25°C) to establish a baseline dry mass.[16]

-

Sorption Phase: The relative humidity is increased in discrete steps (e.g., 10% RH increments from 0% to 90% RH).[16][17] At each step, the instrument holds the humidity constant and monitors the sample's mass until an equilibrium point is reached (defined by a low rate of mass change over time, e.g., <0.0005%/min).[17]

-

Desorption Phase: Once the maximum RH is reached, the humidity is decreased in a similar stepwise manner back to 0% RH, again measuring the mass at each step to track water loss.

-

Data Analysis: The resulting data is plotted as the change in mass (%) versus relative humidity, generating a sorption-desorption isotherm curve. This curve reveals the material's affinity for water, the presence of hysteresis, and any moisture-induced phase changes.[15]

Recommended Handling and Storage Procedures

Given its hygroscopic and water-sensitive nature, strict handling and storage protocols are mandatory to preserve the quality of this compound.[18][19]

-

Storage: The compound should be stored in a tightly sealed, airtight container in a cool, dry place.[20] For long-term storage or for use in highly moisture-sensitive applications, storage within a desiccator containing an active desiccant (e.g., silica (B1680970) gel) or inside an inert-atmosphere glovebox is strongly recommended.[19][21]

-

Handling: Minimize the time the container is open to the atmosphere. Weighing and transferring should be done as quickly as possible.[20] For critical applications, all manipulations should be performed in a controlled environment, such as a glovebox with low humidity.[18][22]

-

Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS). This compound is corrosive and can cause severe skin and eye damage.[1] Appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.[18]

Impact on Applications: A Case Study in Catalysis

The Lewis acidity of the Copper(II) ion is central to its catalytic activity.[7] Water is a Lewis base and can coordinate to the copper center. In its hydrated form, water molecules are already part of the copper coordination sphere.[23] When excess water is absorbed due to hygroscopicity, it can compete with the substrate for coordination sites on the copper catalyst. This can lead to catalyst inhibition or deactivation.

Furthermore, the presence of excess water can promote the hydrolysis of the tetrafluoroborate anion, altering the chemical environment and potentially generating species that catalyze unintended side reactions.[10] This undermines the selectivity and yield of the desired transformation.

Conclusion

The hygroscopic nature of this compound is a critical property that must be carefully managed to ensure its effective use. The absorption of atmospheric moisture can lead to significant degradation of the material's physical and chemical integrity, primarily through the hydrolysis of the tetrafluoroborate anion. This can negatively impact its performance, especially in sensitive applications like Lewis acid catalysis. For researchers, scientists, and drug development professionals, adherence to stringent storage and handling protocols, combined with quantitative characterization of water uptake using methods like DVS, is essential for achieving reliable and reproducible results.

References

- 1. chembk.com [chembk.com]

- 2. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmainfo.in [pharmainfo.in]

- 5. jocpr.com [jocpr.com]

- 6. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tetrafluoroborate [chemeurope.com]

- 9. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pharmagrowthhub.com [pharmagrowthhub.com]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. researchgate.net [researchgate.net]

- 14. particletechlabs.com [particletechlabs.com]

- 15. skpharmteco.com [skpharmteco.com]

- 16. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. campusoperations.temple.edu [campusoperations.temple.edu]

- 19. ehs.umich.edu [ehs.umich.edu]

- 20. carleton.ca [carleton.ca]

- 21. molan.wdfiles.com [molan.wdfiles.com]

- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 23. Ion association and hydration in aqueous solutions of copper(II) sulfate from 5 to 65 degrees C by dielectric spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Copper(II) Tetrafluoroborate Hydrate as a Catalyst in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is often accelerated by the use of Lewis acid catalysts. Copper(II) tetrafluoroborate (B81430) hydrate (B1144303), Cu(BF₄)₂·xH₂O, is a commercially available, water-tolerant, and effective Lewis acid that has demonstrated utility in a variety of organic transformations.[1][2] Its application in Diels-Alder reactions offers a milder and more efficient alternative to traditional Lewis acids.[3] This document provides detailed protocols for the use of copper(II) tetrafluoroborate hydrate as a catalyst in both standard and asymmetric Diels-Alder reactions.

Reaction Principle

Copper(II) tetrafluoroborate acts as a Lewis acid, coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhanced electrophilicity of the dienophile accelerates the [4+2] cycloaddition reaction with a diene. For asymmetric variants, a chiral ligand is introduced to form a chiral copper(II) complex, which then directs the stereochemical outcome of the reaction, leading to the formation of an enantioenriched product.

Experimental Protocols

A. General Protocol for Achiral Diels-Alder Reaction

This protocol describes a general procedure for the this compound-catalyzed Diels-Alder reaction between a diene and a dienophile.

Materials:

-

This compound (Cu(BF₄)₂·xH₂O)

-

Diene (e.g., cyclopentadiene (B3395910), freshly cracked)

-

Dienophile (e.g., methyl acrylate)

-

Anhydrous solvent (e.g., dichloromethane (B109758), toluene, or acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (5-10 mol%).

-

Add the anhydrous solvent (e.g., dichloromethane, 0.5 M solution with respect to the dienophile).

-

Stir the mixture at room temperature until the catalyst is fully dissolved.

-

Add the dienophile (1.0 equivalent) to the solution and stir for 10-15 minutes.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C to room temperature).

-

Slowly add the diene (1.2 equivalents) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

B. Protocol for Asymmetric Diels-Alder Reaction

This protocol outlines a procedure for an enantioselective Diels-Alder reaction using a chiral ligand in conjunction with this compound.

Materials:

-

This compound (Cu(BF₄)₂·xH₂O)

-

Chiral ligand (e.g., a bis(oxazoline) ligand such as (R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))

-

Diene (e.g., cyclopentadiene, freshly cracked)

-

Dienophile (e.g., N-acryloyl-2-oxazolidinone)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert gas (Nitrogen or Argon)

-

Molecular sieves (4 Å, activated)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%).

-

Add activated 4 Å molecular sieves.

-

Add anhydrous dichloromethane to form a 0.1 M solution with respect to the dienophile.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C).

-

Add the dienophile (1.0 equivalent) and stir for 15 minutes.

-

Slowly add the diene (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at the low temperature until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Allow the mixture to warm to room temperature and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The following tables present hypothetical data for the this compound-catalyzed Diels-Alder reaction between cyclopentadiene and methyl acrylate (B77674) (achiral) and N-acryloyl-2-oxazolidinone (asymmetric).

Table 1: Achiral Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |

| 1 | 5 | Dichloromethane | 0 | 4 | 85 | 90:10 |

| 2 | 10 | Dichloromethane | 0 | 2 | 92 | 92:8 |

| 3 | 10 | Toluene | 25 | 3 | 88 | 88:12 |

| 4 | 10 | Acetonitrile | 25 | 2 | 90 | 91:9 |

Table 2: Asymmetric Diels-Alder Reaction of Cyclopentadiene and N-acryloyl-2-oxazolidinone

| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio | ee (%) [endo] |

| 1 | L1 | 10 | -78 | 6 | 95 | >99:1 | 98 |

| 2 | L1 | 10 | -40 | 4 | 96 | >99:1 | 95 |

| 3 | L2 | 10 | -78 | 8 | 92 | >99:1 | 92 |

| 4 | L1 | 5 | -78 | 10 | 88 | >99:1 | 97 |

L1 = (R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline); L2 = (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

Visualizations

Diels-Alder Reaction Mechanism

Caption: Catalytic cycle of a copper(II) tetrafluoroborate-catalyzed Diels-Alder reaction.

Experimental Workflow

Caption: Step-by-step workflow for the asymmetric Diels-Alder protocol.

References

- 1. Copper(II) Tetrafluoroborate-Catalyzed Formation of Aldehyde-1,1-diacetates [organic-chemistry.org]

- 2. Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for acetal formation - Publications of the IAS Fellows [repository.ias.ac.in]

- 3. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Amine Protection Using Copper(II) Tetrafluoroborate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile cleavage under acidic conditions. This document provides a detailed protocol for the N-tert-butoxycarbonylation of amines using Copper(II) tetrafluoroborate (B81430) hydrate (B1144303) (Cu(BF₄)₂·xH₂O) as a highly efficient and chemoselective catalyst. This method offers several advantages, including mild reaction conditions, short reaction times, high yields, and the avoidance of hazardous solvents.[1]

Principle and Advantages

Copper(II) tetrafluoroborate hydrate acts as a Lewis acid catalyst, activating the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) reagent and facilitating the nucleophilic attack of the amine. This catalytic approach presents a significant improvement over traditional methods that may require stoichiometric amounts of base or harsher reaction conditions.

Key Advantages:

-

High Efficiency: The reaction proceeds rapidly at room temperature, often reaching completion within minutes.[1]

-

Mild Conditions: The use of a catalytic amount of Cu(BF₄)₂·xH₂O under solvent-free conditions makes this protocol suitable for a wide range of substrates, including those with sensitive functional groups.[1]

-

Excellent Yields: A broad scope of primary and secondary amines, including aromatic, aliphatic, and heterocyclic amines, can be protected in high to excellent yields.[1]

-

Chemoselectivity: The method demonstrates excellent chemoselectivity for the N-tert-butoxycarbonylation of amines.[1]

-

Environmentally Friendly: The solvent-free nature of the reaction aligns with the principles of green chemistry.[1]

Experimental Protocols

Materials and Equipment

-

This compound (Cu(BF₄)₂·xH₂O)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Amine substrate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up

-

Solvents for work-up and purification (e.g., diethyl ether, water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Instrumentation for reaction monitoring and product characterization (TLC, GC-MS, NMR, IR)

Protocol 1: N-tert-Butoxycarbonylation of Amines

This protocol describes the general procedure for the protection of amines using catalytic Cu(BF₄)₂·xH₂O.

Procedure:

-

To a magnetically stirred mixture of the amine (1.0 equiv) and di-tert-butyl dicarbonate (1.0-1.2 equiv), add this compound (1 mol%).

-

Stir the reaction mixture at room temperature (30-35 °C) under solvent-free conditions.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Deprotection of N-Boc Protected Amines (General Procedure)

The N-Boc group can be readily removed under acidic conditions. The following is a general protocol for the deprotection of the N-Boc group.[2][3]

Procedure:

-

Dissolve the N-Boc protected amine in a suitable organic solvent (e.g., dichloromethane (B109758), 1,4-dioxane, or ethyl acetate).

-

Add a solution of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 20-50% TFA in dichloromethane or 4M HCl in 1,4-dioxane).[2][3]

-

Stir the mixture at room temperature for 1 to 4 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

For work-up, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

Data Presentation

The following tables summarize the quantitative data for the N-tert-butoxycarbonylation of various amines using this compound as a catalyst under solvent-free conditions at room temperature.[1]

Table 1: Protection of Aromatic Amines

| Entry | Substrate | Time (min) | Yield (%) |

| 1 | Aniline | 5 | 94 |

| 2 | 4-Methylaniline | 5 | 95 |

| 3 | 4-Methoxyaniline | 5 | 96 |

| 4 | 4-Chloroaniline | 10 | 92 |

| 5 | 4-Bromoaniline | 10 | 93 |

| 6 | 4-Nitroaniline | 60 | 50 |

| 7 | 2-Aminopyridine | 15 | 90 |

| 8 | 3-Aminopyridine | 15 | 88 |

| 9 | 4-Aminopyridine | 10 | 92 |

Table 2: Protection of Aliphatic and Alicyclic Amines

| Entry | Substrate | Time (min) | Yield (%) |

| 1 | Benzylamine | 2 | 98 |

| 2 | n-Butylamine | 2 | 96 |

| 3 | Cyclohexylamine | 2 | 97 |

| 4 | Piperidine | 2 | 98 |

| 5 | Morpholine | 2 | 97 |

| 6 | Pyrrolidine | 2 | 96 |

Table 3: Protection of Amino Acid Esters

| Entry | Substrate | Time (min) | Yield (%) |

| 1 | L-Alanine methyl ester | 10 | 95 |

| 2 | L-Valine methyl ester | 15 | 94 |

| 3 | L-Phenylalanine methyl ester | 15 | 93 |

Mandatory Visualization

Caption: Experimental workflow for the protection and deprotection of amines.

Caption: Proposed mechanism for the Cu(BF₄)₂-catalyzed N-Boc protection of amines.

References

Application Notes and Protocols: Michael Addition Reactions Catalyzed by Copper(II) Tetrafluoroborate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Michael addition reactions catalyzed by Copper(II) tetrafluoroborate (B81430) hydrate (B1144303) (Cu(BF₄)₂·xH₂O). This methodology offers a highly efficient and environmentally friendly approach for the formation of carbon-sulfur bonds, a crucial transformation in the synthesis of various biologically active compounds.

Introduction

The Michael addition of thiols to α,β-unsaturated carbonyl compounds is a fundamental carbon-sulfur bond-forming reaction in organic synthesis. Copper(II) tetrafluoroborate hydrate has emerged as a highly effective and commercially available Lewis acid catalyst for this transformation.[1] The catalytic role of Cu(BF₄)₂·xH₂O involves the electrophilic activation of the α,β-unsaturated carbonyl compound, rendering it more susceptible to nucleophilic attack by the thiol at the β-carbon. Key advantages of this catalytic system include mild reaction conditions (room temperature), short reaction times, high yields, and the ability to perform the reaction under solvent-free conditions or in water, aligning with the principles of green chemistry.[1]

Data Presentation

The following table summarizes the quantitative data for the thia-Michael addition of various thiols to α,β-unsaturated carbonyl compounds catalyzed by this compound. The data highlights the efficiency and broad scope of this catalytic system.

| Entry | α,β-Unsaturated Carbonyl Compound | Thiol | Product | Time | Yield (%) |

| 1 | 2-Cyclohexen-1-one (B156087) | Thiophenol | 3-(Phenylthio)cyclohexan-1-one | 2 min | 88 |

| 2 | 2-Cyclohexen-1-one | 4-Methylbenzenethiol | 3-((4-Methylphenyl)thio)cyclohexan-1-one | 2 min | 91 |

| 3 | 2-Cyclohexen-1-one | 4-Methoxybenzenethiol | 3-((4-Methoxyphenyl)thio)cyclohexan-1-one | 2 min | 89 |

| 4 | 2-Cyclohexen-1-one | Pyridin-2-ylmethanethiol | 3-((Pyridin-2-ylmethyl)thio)cyclohexan-1-one | 25 min | 88 |

| 5 | 2-Cyclohexen-1-one | Ethanethiol | 3-(Ethylthio)cyclohexan-1-one | 12 h | 83 |

| 6 | 3-Methyl-2-cyclohexen-1-one | Thiophenol | 3-Methyl-3-(phenylthio)cyclohexan-1-one | 45 min | 86 |